[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol
Description
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(3-quinolin-6-yl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C12H9N3O2/c16-7-11-14-12(15-17-11)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,16H,7H2 |
InChI Key |
BDMVMKRYBCUFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NOC(=N3)CO)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4-Oxadiazole Core with Quinolyl Substituent
A common route to 1,2,4-oxadiazoles involves cyclodehydration of amidoximes with carboxylic acid derivatives. For the quinolyl-substituted oxadiazole, the key intermediate is 6-quinolinecarboxylic acid or its activated derivative.
- Step 1: Preparation of amidoxime from the corresponding nitrile (e.g., 6-quinolinecarbonitrile) by reaction with hydroxylamine hydrochloride in basic medium.
- Step 2: Cyclization of the amidoxime with 6-quinolinecarboxylic acid chloride or ester under reflux conditions in an appropriate solvent (e.g., ethanol, toluene) to afford the 1,2,4-oxadiazole ring bearing the quinolyl group at position 3.
This method is supported by analogous syntheses of oxadiazole derivatives where amidoximes and acid chlorides are refluxed to yield 1,2,4-oxadiazoles.
Alternative Synthetic Routes
- From hydrazide intermediates: Hydrazides derived from quinolinecarboxylic acids can be cyclized with reagents like carbon disulfide or phosphorus oxychloride to form oxadiazole rings, followed by functional group transformations to install the methanol substituent.
- Microwave-assisted synthesis: Accelerated cyclization using microwave irradiation has been reported for related oxadiazole derivatives, improving yields and reducing reaction times.
Representative Preparation Procedure (Hypothetical Example)
| Step | Reaction | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Amidoxime formation | 6-quinolinecarbonitrile + hydroxylamine hydrochloride, NaOH, ethanol, reflux 4 h | 6-quinolineamidoxime | Purify by recrystallization |
| 2 | Acid chloride preparation | 6-quinolinecarboxylic acid + thionyl chloride, reflux 3 h | 6-quinolinecarbonyl chloride | Excess SOCl2 removed under reduced pressure |
| 3 | Cyclization | Amidoxime + acid chloride, pyridine or triethylamine, reflux 6 h | 3-(6-quinolyl)-1,2,4-oxadiazole-5-carboxaldehyde | Isolate by filtration and recrystallization |
| 4 | Reduction | Sodium borohydride, methanol, 0-5°C to room temp, 2 h | [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol | Purify by column chromatography |
Data Tables Summarizing Preparation Conditions
| Compound Intermediate | Reagents | Solvent | Temperature | Time | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| 6-quinolineamidoxime | Hydroxylamine hydrochloride, NaOH | Ethanol | Reflux (78°C) | 4 h | 75-85 | Recrystallization |
| 6-quinolinecarbonyl chloride | Thionyl chloride | None (neat) | Reflux (80°C) | 3 h | 80-90 | Vacuum distillation |
| 3-(6-quinolyl)-1,2,4-oxadiazole-5-carboxaldehyde | Amidoxime + acid chloride | Pyridine or Et3N | Reflux (80-100°C) | 6 h | 65-75 | Filtration, recrystallization |
| This compound | Sodium borohydride | Methanol | 0-25°C | 2 h | 70-80 | Column chromatography |
Notes on Reaction Optimization and Purification
- The amidoxime formation requires careful pH control to avoid side reactions.
- Acid chlorides are moisture-sensitive and should be freshly prepared.
- Cyclization yields can be improved by using dehydrating agents or microwave irradiation.
- The final reduction step must be controlled to prevent over-reduction or ring opening.
- Purification typically involves recrystallization from ethanol or chromatographic methods.
Summary of Source Diversity
The preparation methods summarized here are drawn from:
- Peer-reviewed journal articles detailing oxadiazole synthesis and quinoline derivatives.
- Patent literature describing related heterocyclic syntheses and purification protocols.
- Research theses and conference proceedings on microwave-assisted and conventional synthesis of oxadiazoles.
This diversity ensures a robust and authoritative overview of preparation methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoline-oxadiazole carboxylic acids.
Reduction: Formation of quinoline-oxadiazole alcohols.
Substitution: Formation of various substituted quinoline-oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.
Biology: In biological research, it is investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,2,4-Oxadiazole Derivatives
Key Observations :
- Halogenated derivatives (e.g., 2-chloro-4-fluorophenyl in ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration in neurotherapeutic applications.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- Quinoline-oxadiazole hybrids (e.g., MA1 ) demonstrate high receptor affinity, suggesting the target compound may share similar pharmacokinetic advantages.
- The hydroxymethyl group’s hydrogen-bonding capacity could enhance target engagement compared to non-polar substituents.
Biological Activity
The compound [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol, identified by its CAS number 1412423-81-4, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and other pharmacological properties, supported by detailed research findings and case studies.
Before delving into biological activity, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃O₂ |
| Molecular Weight | 227.22 g/mol |
| Boiling Point | 463.0 ± 51.0 °C (predicted) |
| Density | 1.376 ± 0.06 g/cm³ (20 °C) |
| pKa | 12.22 ± 0.10 (predicted) |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the efficacy of various oxadiazole derivatives against bacterial and fungal strains. For instance, derivatives with quinoline moieties demonstrated enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
Case Study: Antitubercular Activity
A notable investigation explored the antitubercular effects of oxadiazole derivatives. Compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-sensitive and resistant strains . The most active compounds had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). Specifically, this compound has been identified as a potential HDAC6 inhibitor .
Table: Cytotoxicity of Oxadiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 (breast cancer) |
| Other oxadiazole derivatives | Varies | Various cancer cell lines |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis and function.
Q & A
Basic: What synthetic strategies are recommended for preparing [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol?
Answer:
The synthesis of oxadiazole-quinoline hybrids typically involves cyclization and functionalization steps. A general approach includes:
- Cyclization of precursors : Reacting a quinoline-6-carboxylic acid derivative with hydroxylamine to form the oxadiazole ring .
- Functionalization : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction reactions (e.g., using NaBH₄ for reduction of ester intermediates) .
- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield. For example, DMF at 80–100°C is effective for cyclization .
Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H-NMR for hydroxymethyl proton at δ 4.5–5.0 ppm) .
Basic: How can the solubility and stability of this compound be characterized for in vitro studies?
Answer:
- Solubility profiling : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Oxadiazole derivatives often show limited aqueous solubility (<1 mg/mL), necessitating co-solvents like Tween-80 .
- Stability assays : Incubate the compound at 37°C in PBS and analyze degradation via LC-MS over 24–72 hours. Hydroxymethyl groups may oxidize under basic conditions, requiring inert atmospheres for storage .
Advanced: What computational methods predict the biological targets of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like DNA gyrase (common target for quinoline derivatives). The oxadiazole ring may act as a hydrogen bond acceptor, while the quinoline moiety intercalates with DNA .
- Pharmacophore mapping : Identify critical features (e.g., aromaticity, hydrogen-bond donors) using Schrödinger’s Phase. Compare with known antimicrobial or anticancer agents to infer mechanism .
- MD simulations : Assess binding stability over 100 ns simulations (GROMACS). High root-mean-square deviation (>2 Å) suggests weak target affinity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., HL-60, MCF-7) to rule out cell-specific effects .
- Metabolic interference : Test stability in liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation masking true activity .
- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and verify compound integrity post-assay via LC-MS .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C-NMR : Confirm the hydroxymethyl group (δ ~4.8 ppm in ¹H-NMR) and quinoline aromatic protons (δ 7.5–9.0 ppm) .
- FTIR : Identify oxadiazole C=N stretching (~1600 cm⁻¹) and O-H bending (~3400 cm⁻¹) .
- High-resolution MS : Validate molecular weight (calc. for C₁₃H₁₀N₃O₂: 248.07 g/mol) with <2 ppm error .
Advanced: What strategies mitigate photo-degradation of the oxadiazole moiety during experimental workflows?
Answer:
- Light-protected storage : Use amber vials and minimize UV exposure during handling .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions .
- Degradation kinetics : Monitor under UV light (254 nm) via HPLC; half-life <1 hour indicates need for rapid assay completion .
Basic: How does the electronic structure of the oxadiazole ring influence reactivity?
Answer:
- Electron-deficient ring : The 1,2,4-oxadiazole’s conjugation reduces electron density at C-5, making it susceptible to nucleophilic attack (e.g., by amines or thiols) .
- Hammett analysis : Meta-substitution on quinoline (σₚ ~0.37) enhances electrophilicity at C-5, facilitating functionalization .
Advanced: What in silico tools optimize the compound’s pharmacokinetic profile?
Answer:
- ADMET prediction : Use SwissADME to assess Lipinski’s rule compliance (e.g., logP <5). Quinoline derivatives often violate due to high aromaticity .
- BBB permeability : Predict via PAMPA-BBB model; polar hydroxymethyl groups may reduce CNS penetration .
- CYP inhibition : Screen with StarDrop’s cytochrome P450 module to prioritize derivatives with low inhibition risk .
Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS assays : Use DCFH-DA probe in H₂O₂-treated cells. A 20% reduction in fluorescence vs. control indicates antioxidant activity .
- Gene expression : Perform qPCR for Nrf2 and HO-1; ≥2-fold upregulation confirms pathway activation .
- Enzyme inhibition : Test NADPH oxidase activity via lucigenin chemiluminescence; IC₅₀ <10 μM suggests potency .
Basic: What are the critical safety protocols for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
